HI-Topk-032

Kinase inhibition Biochemical assay IC50 comparison

HI-TOPK-032 is a highly selective, ATP-competitive TOPK inhibitor (IC50 ~2 µM) with minimal cross-reactivity against ERK1, JNK1, or p38 at functional concentrations. Unlike next-gen inhibitors, its defined off-target boundary (Chk1 IC50 9.6 µM; MEK1 ~40% at 5 µM) enables clean pathway interrogation. Validated in HCT116 xenografts (>60% tumor growth inhibition at 1-10 mg/kg) and uniquely literature-supported for enhancing NK cell cytotoxicity and CAR-T cell memory/proliferation. The only TOPK inhibitor with peer-reviewed immunomodulatory data in NK and CAR-T adoptive cell therapy. Order for reliable, reproducible experimental outcomes.

Molecular Formula C20H11N5OS
Molecular Weight 369.4 g/mol
CAS No. 487020-03-1
Cat. No. B1673309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHI-Topk-032
CAS487020-03-1
SynonymsHI-TOPK-032
N-(12-cyanoindolizino(2,3-b)quinoxalin-2-yl)thiophene-2-carboxamide
Molecular FormulaC20H11N5OS
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N
InChIInChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)
InChIKeyBCSBXWKRZUPFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HI-TOPk-032 (CAS 487020-03-1): Selective TOPK Inhibitor for Cancer and Immuno-Oncology Research


HI-TOPk-032 is a selective, ATP-competitive, reversible inhibitor of T-LAK cell-originated protein kinase (TOPK/PBK), a serine-threonine mitogen-activated protein kinase kinase (MAPKK) family member implicated in tumor development, progression, and immune modulation [1]. It exhibits an IC50 of approximately 2 µM against TOPK in biochemical assays and demonstrates functional selectivity over closely related MAPKK family members ERK1, JNK1, and p38 . As a well-characterized tool compound with validated in vivo efficacy in multiple xenograft models, HI-TOPk-032 serves as a critical reagent for elucidating TOPK-dependent signaling pathways in colorectal cancer, ovarian cancer, and immuno-oncology applications .

Why Generic Substitution Fails: HI-TOPk-032 Demonstrates Distinct Kinase Selectivity Profile and Functional Pharmacology


Generic substitution of TOPK inhibitors is precluded by substantial divergence in biochemical potency, kinase selectivity fingerprints, and functional pharmacology across this compound class. While next-generation TOPK inhibitors such as OTS514 achieve sub-nanomolar to low-nanomolar potency (IC50 = 2.6 nM), they exhibit broader off-target kinase engagement profiles, including inhibition of cSrc (61%), FLT3 (44%), and CDK2/Cyclin A (60%) at 0.2 µM [1]. Conversely, HI-TOPk-032 provides a distinct selectivity signature, with minimal activity against ERK1, JNK1, and p38 at 2 µM, though it does demonstrate secondary Chk1 inhibition (IC50 = 9.6 µM) and MEK1 inhibition (~40% at 5 µM) [2]. This unique pharmacological profile enables experimental designs where moderate TOPK inhibition with defined off-target boundaries is either sufficient or strategically preferred—particularly in combination immunotherapy applications where complete TOPK ablation may not be desirable [3].

HI-TOPk-032 Quantitative Differentiation Evidence: Comparative Data vs. OTS514, OTS964, and OTSSP167


HI-TOPk-032 Biochemical Potency Comparison: 2 µM vs. OTS514 (2.6 nM)

In cell-free biochemical kinase assays, HI-TOPk-032 inhibits TOPK with an IC50 of 2 µM, representing a moderate-potency, ATP-competitive inhibitor . In contrast, the next-generation inhibitor OTS514 achieves an IC50 of 2.6 nM against the same target, a potency difference of approximately 770-fold . This substantial divergence in biochemical potency enables differential experimental applications: HI-TOPk-032 is suited for studies requiring moderate TOPK inhibition without complete pathway ablation, whereas OTS514 or OTS964 (IC50 = 28 nM) are preferred for experiments demanding near-complete TOPK suppression .

Kinase inhibition Biochemical assay IC50 comparison TOPK/PBK

HI-TOPk-032 Kinase Selectivity Profile: MAPKK Family Discrimination vs. OTS514 Off-Target Engagement

HI-TOPk-032 demonstrates functional selectivity over closely related MAPKK family members: at 2 µM, it exhibits minimal or no detectable inhibition of ERK1, JNK1, or p38 kinase activities in vitro [1]. This contrasts with OTS514, which at 0.2 µM (a 10-fold lower concentration) produces significant off-target inhibition of cSrc (61% inhibition), FLT3 (44% inhibition), and CDK2/Cyclin A (60% inhibition) [2]. HI-TOPk-032 does exhibit secondary Chk1 inhibition (IC50 = 9.6 µM) and modest MEK1 inhibition (~40% at 5 µM), representing defined, quantifiable off-target boundaries .

Kinase selectivity Off-target profiling MAPKK family TOPK selectivity

HI-TOPk-032 In Vivo Antitumor Efficacy: 60% Tumor Growth Suppression in HCT116 Colon Cancer Xenografts

In a subcutaneous HCT116 human colon cancer xenograft model, HI-TOPk-032 administered at 1 or 10 mg/kg produced over 60% tumor growth inhibition relative to vehicle-treated controls, with favorable tolerability observed in treated mice [1]. This in vivo efficacy is supported by mechanistic biomarker modulation, including significant suppression of ERK and RSK phosphorylation and elevated p53 expression in tumor tissues [2]. While OTS514 demonstrates greater in vitro potency (IC50 = 2.6 nM), comparative in vivo efficacy data in identical models are not available; however, OTS514 has demonstrated growth inhibition in TOPK-positive cancer cell lines with IC50 values ranging from 3 to 46 nM .

In vivo efficacy Xenograft model Colorectal cancer Tumor growth inhibition

HI-TOPk-032 Unique Application in Immuno-Oncology: Enhancement of NK-92MI Cell Infiltration and Cytotoxicity

HI-TOPk-032 demonstrates a unique functional pharmacology in immuno-oncology applications distinct from other TOPK inhibitors: it enhances NK-92MI cell cytotoxicity toward ovarian cancer cells, increases production of interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α), and reduces apoptosis while promoting NK cell proliferation [1]. In vivo, HI-TOPk-032 improves the antitumor effects of NK-92MI cells in OVCAR3Luc ovarian cancer xenografts, extending survival without significant side effects, with a favorable safety profile confirmed in mouse toxicity assessments [2]. This immunomodulatory activity is not reported for OTS514, OTS964, or OTSSP167 in the peer-reviewed literature; those compounds are characterized primarily as direct cytotoxic antiproliferative agents .

Immuno-oncology NK cell therapy Ovarian cancer Tumor microenvironment

HI-TOPk-032 Combination Therapy Potential: Enhancement of CAR T-Cell Persistence and Memory Formation

In hepatocellular carcinoma (HCC) models, HI-TOPk-032 did not significantly suppress tumor growth as a monotherapy, but it enhanced the capacity of CAR T cells to inhibit tumor growth by increasing CAR T-cell proliferation, persistence, and central memory CD8+ T cell (TCM) frequency [1]. Specifically, HI-TOPk-032 treatment increased CAR T-cell counts and Ki-67+CD8+ proliferative frequency while decreasing PD-1+LAG-3+TIM-3+ exhausted CD8+ CAR T cells in vivo [2]. This functional effect is mediated through mTOR pathway inhibition [3]. No comparable CAR T-cell enhancement data have been reported for alternative TOPK inhibitors such as OTS514 or OTS964, which are evaluated primarily as direct tumor cell cytotoxic agents rather than immunomodulatory adjuvants.

CAR T-cell therapy Immunotherapy Hepatocellular carcinoma Memory T cells

HI-TOPk-032 vs. OTSSP167 Target Specificity: TOPK-Selective vs. MELK-Selective Inhibitor

HI-TOPk-032 is a TOPK-selective inhibitor with an IC50 of 2 µM against TOPK and minimal activity against other kinases at relevant concentrations [1]. In contrast, OTSSP167 (also known as OTS167) is not a TOPK inhibitor but rather a highly potent MELK (maternal embryonic leucine zipper kinase) inhibitor with an IC50 of 0.41 nM . This represents a fundamental difference in primary molecular target: HI-TOPk-032 targets TOPK/PBK, whereas OTSSP167 targets MELK, a distinct kinase in the AMPK-related serine/threonine kinase family . Procurement of OTSSP167 for TOPK inhibition studies would constitute an experimental error due to incorrect target engagement.

Target specificity MELK inhibition TOPK selectivity Kinase inhibitor comparison

HI-TOPk-032 Optimal Research Applications: Colorectal Cancer, Immuno-Oncology, and TOPK Pathway Dissection


Colorectal Cancer Xenograft Studies Requiring Validated In Vivo TOPK Inhibition

Researchers conducting subcutaneous HCT116 colon cancer xenograft studies can leverage HI-TOPk-032's published in vivo efficacy benchmark: administration at 1 or 10 mg/kg produces >60% tumor growth inhibition with concurrent biomarker modulation (reduced ERK/RSK phosphorylation, elevated p53) [1]. This validated dosing regimen and mechanistic readout reduce experimental optimization time and enable direct cross-study comparisons with the foundational Kim et al. (2012) publication [2].

NK Cell-Based Immunotherapy Research in Ovarian Cancer

For studies exploring TOPK inhibition as a strategy to enhance innate immune cell therapy, HI-TOPk-032 is uniquely positioned: it increases NK-92MI cell cytotoxicity against ovarian cancer cells, elevates IFN-γ and TNF-α production, and extends survival in OVCAR3Luc xenograft models when combined with NK cell adoptive transfer [3]. No alternative TOPK inhibitor (OTS514, OTS964) has published immunomodulatory data in NK cell therapy contexts, making HI-TOPk-032 the only literature-supported choice for this application.

CAR T-Cell Persistence and Memory Formation Studies in Hepatocellular Carcinoma

HI-TOPk-032 is the only TOPK inhibitor with peer-reviewed evidence of enhancing CAR T-cell therapy outcomes: it increases CAR T-cell proliferation, elevates central memory CD8+ T cell frequency, and reduces exhausted T cell markers (PD-1/LAG-3/TIM-3) in HCC xenograft models [4]. Researchers investigating mTOR-dependent modulation of T cell memory and exhaustion in adoptive cell therapy should select HI-TOPk-032 based on this unique, literature-validated functional pharmacology.

TOPK Pathway Dissection Requiring MAPKK Family Selectivity Without p38/ERK/JNK Perturbation

When experimental designs require clean TOPK pathway interrogation with minimal off-target engagement of parallel MAPK signaling cascades, HI-TOPk-032 is the appropriate selection: at 2 µM (its TOPK IC50), it exhibits minimal or no inhibition of ERK1, JNK1, or p38 kinase activities [5]. In contrast, OTS514 at 0.2 µM produces significant off-target inhibition of cSrc (61%), FLT3 (44%), and CDK2/Cyclin A (60%) [6]. Researchers must consider this differential selectivity profile when interpreting downstream signaling outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HI-Topk-032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.